molecular formula C11H21N2O3- B12826306 (((2S,5R)-5-Aminotetrahydro-2h-pyran-2-yl)methyl)(tert-butyl)carbamate

(((2S,5R)-5-Aminotetrahydro-2h-pyran-2-yl)methyl)(tert-butyl)carbamate

Cat. No.: B12826306
M. Wt: 229.30 g/mol
InChI Key: ZKAYADKTSIKLEV-BDAKNGLRSA-M
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Description

(((2S,5R)-5-Aminotetrahydro-2h-pyran-2-yl)methyl)(tert-butyl)carbamate is a complex organic compound featuring a tetrahydropyran ring, an amino group, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as tetrahydropyran derivatives and tert-butyl carbamate.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure scalability and reproducibility, which are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitroso derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it into an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation Products: Oximes, nitroso compounds.

    Reduction Products: Primary amines.

    Substitution Products: N-alkyl

Properties

Molecular Formula

C11H21N2O3-

Molecular Weight

229.30 g/mol

IUPAC Name

N-[[(2S,5R)-5-aminooxan-2-yl]methyl]-N-tert-butylcarbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)13(10(14)15)6-9-5-4-8(12)7-16-9/h8-9H,4-7,12H2,1-3H3,(H,14,15)/p-1/t8-,9+/m1/s1

InChI Key

ZKAYADKTSIKLEV-BDAKNGLRSA-M

Isomeric SMILES

CC(C)(C)N(C[C@@H]1CC[C@H](CO1)N)C(=O)[O-]

Canonical SMILES

CC(C)(C)N(CC1CCC(CO1)N)C(=O)[O-]

Origin of Product

United States

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